molecular formula C15H17N5O2 B2694331 N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904356-31-5

N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2694331
CAS No.: 1904356-31-5
M. Wt: 299.334
InChI Key: DBQGHGGLDOYHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide ( 1904356-31-5) is a synthetic small molecule with a molecular formula of C15H17N5O2 and a molecular weight of 299.33 g/mol . This compound belongs to the class of morpholinopyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a morpholinopyrimidine core, similar to this reagent, have been investigated as potential kinase inhibitors, including Phosphatidylinositol 3-kinase (PI3K) inhibitors, a key target in oncology research . The structural motif of a morpholine group attached to a pyrimidine ring is a common feature in molecules designed to interact with enzyme active sites . Furthermore, the incorporation of a carboxamide linker and a methylpyridyl group contributes to the molecule's ability to engage in hydrogen bonding and other key molecular interactions, which is crucial for its binding affinity and specificity in biochemical assays . This reagent serves as a valuable building block for the synthesis of more complex molecules and as a core scaffold for investigating new biological mechanisms in preclinical research. It is strictly for research applications and is not intended for human or veterinary use.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-3-2-4-13(18-11)19-15(21)12-9-14(17-10-16-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGHGGLDOYHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 6-methylpyridin-2-amine with 6-morpholinopyrimidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as DMF (dimethylformamide) or DCM (dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-mediated cross-coupling reactions, enabling modifications at the pyrimidine ring.

Suzuki-Miyaura Coupling

Replaces halogen atoms (e.g., chlorine at position 4) with aryl/heteroaryl boronic acids under Pd catalysis:

text
N-(6-methylpyridin-2-yl)-6-morpholino-4-chloropyrimidine + ArB(OH)₂ → Target compound

Conditions [ ]:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Acetonitrile or DMF

  • Temperature : 80–180°C (microwave-assisted or thermal)

  • Yield : 60–85%

Sonogashira Coupling

Introduces alkynyl groups via coupling with terminal alkynes:

text
N-(6-methylpyridin-2-yl)-6-morpholino-4-iodopyrimidine + HC≡C-R → Target compound

Conditions [ ]:

  • Catalyst : PdCl₂(PPh₃)₂ with CuI cocatalyst

  • Base : Et₃N or DIPEA

  • Solvent : THF or DMF

  • Temperature : 25–100°C

Nucleophilic Substitution

The carboxamide and morpholine groups facilitate nucleophilic displacement reactions.

Amine Substitution

Replaces chloro or bromo substituents with amines:

text
N-(6-methylpyridin-2-yl)-6-morpholino-4-chloropyrimidine + RNH₂ → Target compound

Conditions []:

  • Base : K₂CO₃ or NaH

  • Solvent : DCM or THF

  • Temperature : 25–80°C

  • Yield : 70–90%

Morpholine Ring Functionalization

The morpholine oxygen undergoes alkylation or acylation:

text
Morpholine-O + R-X → Morpholine-OR

Reagents [ ]:

  • Alkyl halides (R-X) or acyl chlorides (R-COCl)

  • Base : NaH or DIPEA

Hydrolysis of Carboxamide

Converts the carboxamide to carboxylic acid under basic conditions:

text
R-CONH₂ + LiOH → R-COOH + NH₃

Conditions [ ]:

  • Reagent : 2M LiOH (aqueous)

  • Temperature : 80–100°C

  • Yield : >90%

Amidation/Esterification

The carboxylic acid derivative reacts with amines or alcohols:

text
R-COOH + R'-NH₂ → R-CONHR'

Conditions []:

  • Coupling Agents : EDC/HOBt or DCC

  • Solvent : DMF or CHCl₃

Catalyst Screening

Pd-based catalysts enhance efficiency:

CatalystReaction TypeYield (%)Reference
Pd(PPh₃)₄Suzuki Coupling82
PdCl₂(dppf)Sonogashira Coupling75
CuI/PdCl₂(PPh₃)₂Ullmann Coupling68

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is in anticancer research. The compound has been shown to inhibit key enzymes involved in cancer progression, such as farnesyltransferase. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for therapeutic development against various cancers.

Case Study: HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in increased apoptotic markers like Bax and caspase-3 activation, indicating its effectiveness in promoting programmed cell death in liver cancer models .

Antimicrobial Properties

The compound exhibits promising antibacterial and antifungal activities. It has been tested against several microbial strains, demonstrating potential as a therapeutic agent for treating infections caused by resistant bacteria and fungi.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results highlight the compound's potential for clinical applications in infectious disease treatment .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes involved in critical biological pathways. This property is particularly relevant for drug development targeting specific diseases.

JAK Inhibition
Research indicates that similar compounds can act as Janus kinase (JAK) inhibitors, which are crucial for modulating immune responses and inflammatory processes. This mechanism is beneficial for conditions such as rheumatoid arthritis and certain cancers .

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies, where modifications to its structure can lead to enhanced biological activity or selectivity for specific targets.

Case Study: Analog Development
A series of analogs were synthesized based on the core structure of this compound, leading to compounds with improved potency against cancer cell lines. These studies demonstrate the importance of structural modifications in optimizing therapeutic efficacy .

Drug Discovery and Development

The compound is being explored within the context of drug discovery pipelines, particularly for its potential to be developed into new therapeutics targeting various diseases.

Clinical Trials
Some derivatives of this compound have progressed into preclinical and clinical trials, focusing on their efficacy and safety profiles in treating cancers and inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings and Implications

  • Morpholino vs.
  • Methylpyridin-2-yl Universality : This group is a common pharmacophore in anti-androgens, agrochemicals, and antimicrobials, underscoring its adaptability .
  • Synthetic Flexibility : Microwave-assisted methods (as in ) could be adapted for scalable synthesis of the target compound .

Biological Activity

N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction between 6-methylpyridin-2-amine and 6-morpholinopyrimidine-4-carboxylic acid. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in solvents like DMF or DCM. The reaction conditions often require stirring at room temperature or slightly elevated temperatures until the desired product is formed.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, inhibiting their activity or altering their function. This mechanism is crucial for its potential applications in drug development, particularly in targeting cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The following table summarizes the biological activity of this compound compared to other compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa0.5Tubulin polymerization inhibition
Compound AHCT1160.8Apoptosis induction
Compound BMDA-MB-2310.3Cell cycle arrest in G2/M phase

In a study involving the NCI 60 cell line panel, compounds similar to this compound exhibited low nanomolar IC50 values against most tested cell lines, suggesting potent anticancer activity .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in tumor models. For example, administration of related compounds resulted in significant tumor growth inhibition in xenograft models, indicating that this class of compounds may effectively target solid tumors .

Comparison with Similar Compounds

This compound shares structural similarities with other pyridine and pyrimidine derivatives known for their medicinal properties. Comparative analysis shows that while many compounds exhibit anticancer activity, the unique morpholine ring structure may enhance its selectivity and potency against specific cancer types .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

  • Suzuki-Miyaura cross-coupling : For pyridine and pyrimidine ring assembly, using boronic acid derivatives (e.g., 6-methylpyridin-2-amine) with halogenated intermediates under palladium catalysis .
  • Amide bond formation : Carboxamide linkages are typically formed via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with 6-morpholinopyrimidine derivatives. Reaction conditions (e.g., anhydrous DMF, room temperature) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and bond connectivity. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while morpholine protons appear as a multiplet at δ 3.6–3.8 ppm .
  • FT-IR Spectroscopy : Key peaks include C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) for the carboxamide group .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 330.1452) .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :
    • MTT assay : Evaluates cytotoxicity in cancer cell lines (e.g., IC50_{50} values in MCF-7 breast cancer cells) .
    • DPPH/ABTS assays : Quantifies antioxidant activity via free radical scavenging .
  • Enzyme inhibition : Kinase or protease inhibition is tested using fluorogenic substrates and spectrophotometric detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyridyl and morpholino substituents?

  • Substituent variation : Replace the 6-methylpyridin-2-yl group with electron-withdrawing (e.g., -CF3_3) or bulky groups to assess steric/electronic effects on target binding. For example, 6-methyl substitution enhances solubility without compromising activity .
  • Morpholine ring modifications : Introduce chiral centers (e.g., cis-2,6-dimethylmorpholine) or replace oxygen with sulfur to alter pharmacokinetics .
  • Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PI3K or mTOR, followed by synthesis and validation .

Q. How to resolve discrepancies between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid metabolism (e.g., hepatic CYP450 oxidation of morpholine) .
  • Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites. For instance, N-demethylation or morpholine ring opening could deactivate the compound .
  • Formulation adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo efficacy .

Q. What computational strategies predict molecular interactions and conformational stability?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311++G** level) to assess redox activity. The carboxamide group often acts as an electron donor .
  • Molecular Dynamics (MD) simulations : Analyze hydrogen bonding (e.g., between pyrimidine N and protein backbone) and conformational flexibility in aqueous vs. lipid membranes .
  • Crystallographic data integration : Compare predicted (Mercury CSD) vs. experimental (X-ray) torsion angles to validate force fields .

Q. How to address conflicting crystallographic data on hydrogen bonding networks?

  • Polymorph screening : Recrystallize from solvents like DMSO or THF to isolate different crystal forms. For example, intramolecular N–H···N bonds may stabilize one polymorph over another .
  • Temperature-dependent XRD : Monitor lattice changes at 100–300 K to identify dynamic H-bonding interactions .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π vs. C–H···O interactions) to explain stability differences .

Q. Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts .
  • Biological replication : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

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